molecular formula C5H8N2O2 B11756138 2-Aminoethyl 2-cyanoacetate

2-Aminoethyl 2-cyanoacetate

Cat. No.: B11756138
M. Wt: 128.13 g/mol
InChI Key: AYCPVIGEKOYHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoethyl 2-cyanoacetate is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of both an amino group and a cyano group, making it a versatile building block for the synthesis of various biologically active molecules and heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoethyl 2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with ethylenediamine. This reaction is usually carried out in the presence of a base such as sodium ethoxide in an ethanol solution. The reaction proceeds smoothly at room temperature, yielding the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethyl 2-cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Derivatives: Various N-substituted cyanoacetamides.

    Heterocyclic Compounds: Pyrroles, imidazoles, and other nitrogen-containing heterocycles.

    Reduced Amines: Primary and secondary amines

Scientific Research Applications

2-Aminoethyl 2-cyanoacetate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and biologically active molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential in developing new pharmaceuticals, including antimicrobial and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 2-Aminoethyl 2-cyanoacetate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Aminoethyl 2-cyanoacetamide
  • Ethyl cyanoacetate
  • Methyl cyanoacetate

Comparison: 2-Aminoethyl 2-cyanoacetate is unique due to the presence of both an amino group and a cyano group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-aminoethyl 2-cyanoacetate

InChI

InChI=1S/C5H8N2O2/c6-2-1-5(8)9-4-3-7/h1,3-4,7H2

InChI Key

AYCPVIGEKOYHIM-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CC#N)N

Origin of Product

United States

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